molecular formula C15H17NO2S2 B2864878 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)benzamide CAS No. 1351601-11-0

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2864878
CAS No.: 1351601-11-0
M. Wt: 307.43
InChI Key: LWCBXIMVPYILPY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)benzamide, commonly known as HMTB, is a chemical compound that has gained significant attention in scientific research due to its potential benefits in various fields.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic chemistry often explores novel synthetic routes and the properties of benzamide derivatives. For example, the study by Gioiello et al. (2009) investigates the BF(3).Et(2)O-induced decomposition of ethyl 2-diazo-3-hydroxy-3,3-diarylpropanoates, leading to N-acyl beta-enamino ester derivatives, showcasing a method that could be applicable to the synthesis or transformation of compounds like N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)benzamide (Gioiello, Venturoni, Natalini, & Pellicciari, 2009).

Medicinal Chemistry Applications

In medicinal chemistry, benzamide derivatives are often explored for their potential biological activities. Uto et al. (2009) described the synthesis and evaluation of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide as stearoyl-CoA desaturase-1 inhibitors, indicating the potential of benzamide derivatives in the development of new therapeutic agents (Uto et al., 2009).

Material Science and Supramolecular Chemistry

In material science, benzamide derivatives can contribute to the design of new materials with specific properties. Costes et al. (2010) explored the coordination of similar ligands to copper ions to yield anionic metalloligands, which were used to create tetranuclear complexes and 1D chains with potential applications in magnetics and molecular electronics (Costes, Vendier, & Wernsdorfer, 2010).

Antimicrobial and Antipathogenic Properties

Benzamide derivatives are also investigated for their antimicrobial properties, as demonstrated by Limban et al. (2011), who synthesized and tested a number of acylthioureas for their interaction with bacterial cells, showing significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-10-7-8-20-14(10)12(17)9-16-15(18)11-5-3-4-6-13(11)19-2/h3-8,12,17H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCBXIMVPYILPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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